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Compound of Interest

Compound Name: Bornyl acetate, (-)-

Cat. No.: B1142027 Get Quote

Spectroscopic Deep Dive: An Interpretive Guide
to (-)-Bornyl Acetate
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive

Technical Analysis of NMR, IR, and MS Data for (-)-Bornyl Acetate

This in-depth guide provides a detailed examination of the spectroscopic data for the

monoterpene ester, (-)-Bornyl acetate. By presenting Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data in a clear and structured format, this document

aims to serve as a valuable resource for researchers in natural product chemistry,

pharmacology, and drug development. The included experimental protocols and visual

workflows offer a practical framework for the acquisition and interpretation of spectroscopic

data.

Spectroscopic Data Summary
The unique bicyclic structure of (-)-Bornyl acetate gives rise to a characteristic spectroscopic

fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR,

¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data
The NMR spectra of (-)-Bornyl acetate were acquired in deuterated chloroform (CDCl₃). The

assignments are based on one-dimensional and two-dimensional NMR experiments, including
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HMQC (Heteronuclear Multiple Quantum Coherence).[1]

Table 1: ¹H NMR Spectroscopic Data for (-)-Bornyl Acetate (in CDCl₃)

Proton Assignment Chemical Shift (δ) in ppm

H-2 (exo) 4.88

H-3 (exo) 2.35

H-3 (endo) 1.94

H-4 1.74

H-5 (exo) 1.67

H-5 (endo) 1.29

H-6 (exo) 1.23

H-6 (endo) 1.05

CH₃ (acetyl) 2.06

C-7 (CH₃) 0.91

C-7 (CH₃) 0.87

C-1 (CH₃) 0.83

Table 2: ¹³C NMR Spectroscopic Data for (-)-Bornyl Acetate (in CDCl₃)
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Carbon Assignment Chemical Shift (δ) in ppm

C=O (acetyl) 170.8

C-2 80.0

C-1 49.0

C-4 47.0

C-7 45.0

C-3 37.0

C-5 28.0

C-6 26.5

CH₃ (acetyl) 21.4

C-7 (CH₃) 19.7

C-7 (CH₃) 18.9

C-1 (CH₃) 13.6

Infrared (IR) Spectroscopy Data
The IR spectrum of (-)-Bornyl acetate exhibits characteristic absorption bands corresponding to

its functional groups. The strong ester carbonyl (C=O) stretch is a prominent feature.

Table 3: Characteristic IR Absorption Bands for (-)-Bornyl Acetate

Functional Group Vibrational Mode Wavenumber (cm⁻¹)

C=O (Ester) Stretch ~1735

C-O (Ester) Stretch ~1240

C-H (sp³) Stretch ~2950

C-H Bend ~1450 and ~1370
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Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of (-)-Bornyl acetate shows a distinct

fragmentation pattern. The molecular ion peak is observed, which is a key characteristic for the

endo isomer.[2]

Table 4: Key Mass Spectrometry Data for (-)-Bornyl Acetate

m/z Relative Intensity (%) Assignment

196 Present [M]⁺ (Molecular Ion)

154 Significant [M - CH₂CO]⁺

136 Significant [M - CH₃COOH]⁺

95 Base Peak [C₇H₁₁]⁺

43 High [CH₃CO]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of (-)-Bornyl acetate is dissolved in

about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher)

spectrometer.

¹H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 15

ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (typically 8-16 scans).
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¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of about 220 ppm,

using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and

a significantly higher number of scans (typically 1024 or more) are required due to the low

natural abundance of the ¹³C isotope.

2D NMR (HMQC): An HMQC experiment is performed to establish the one-bond correlations

between protons and their directly attached carbons, aiding in the unambiguous assignment

of the spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As (-)-Bornyl acetate is a liquid at room temperature, a neat spectrum

can be obtained. A single drop of the neat liquid is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation: An FTIR spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the IR beam path, and the spectrum is acquired over the range of

4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The

final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of (-)-Bornyl acetate is prepared in a volatile organic

solvent such as ethyl acetate or hexane (e.g., 1 µL in 1 mL).

Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS or

equivalent) is used for the analysis.

Gas Chromatography (GC) Method:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then

ramped at a rate of 10 °C/min to 240 °C and held for 5 minutes.
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Injection Volume: 1 µL with a split ratio (e.g., 50:1).

Mass Spectrometry (MS) Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

The acquired mass spectra are compared with spectral libraries (e.g., NIST) for

confirmation.

Visualizing Spectroscopic Workflows and
Interpretations
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of

spectroscopic analysis and interpretation for (-)-Bornyl acetate.
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Caption: A generalized workflow for the spectroscopic analysis of (-)-Bornyl acetate.
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Caption: Proposed mass fragmentation pathway for (-)-Bornyl acetate under EI-MS.
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Caption: Key HMQC and expected HMBC correlations for (-)-Bornyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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